This compound is classified under:
The synthesis of 1,4-dihydroxy-5,8-bis(3-methylanilino)anthracene-9,10-dione typically involves multi-step reactions starting from simpler anthraquinone derivatives. The general synthetic route may include the following steps:
Specific conditions such as temperature, solvent type (commonly dimethylformamide or dimethyl sulfoxide), and reaction time are critical for optimizing yield and purity. For instance, reactions typically proceed under reflux conditions for several hours to ensure complete conversion of starting materials to the desired product .
The molecular structure of 1,4-dihydroxy-5,8-bis(3-methylanilino)anthracene-9,10-dione features:
The presence of these functional groups contributes to its chemical reactivity and potential biological activity. The compound's structure can be visualized using molecular modeling software to analyze steric effects and electronic distribution.
1,4-Dihydroxy-5,8-bis(3-methylanilino)anthracene-9,10-dione can undergo various chemical reactions typical of anthraquinones:
Additionally, it has been noted that derivatives of this compound exhibit significant inhibition of inflammatory mediators such as nitric oxide and cytokines in biological assays .
The mechanism of action for compounds like 1,4-dihydroxy-5,8-bis(3-methylanilino)anthracene-9,10-dione is primarily linked to their ability to intercalate into DNA or inhibit topoisomerases. This action leads to disruption in DNA replication and transcription processes in rapidly dividing cells such as cancer cells.
Studies have shown that similar compounds can modulate inflammatory responses by inhibiting key signaling pathways involved in cytokine production. This dual action makes them valuable in both cancer therapy and inflammatory conditions .
The physical and chemical properties of 1,4-dihydroxy-5,8-bis(3-methylanilino)anthracene-9,10-dione include:
These properties influence its handling and application in laboratory settings.
1,4-Dihydroxy-5,8-bis(3-methylanilino)anthracene-9,10-dione has several notable applications:
Additionally, ongoing research suggests potential applications in energy storage systems due to its redox properties .
The synthesis of 1,4-dihydroxy-5,8-bis(3-methylanilino)anthracene-9,10-dione relies critically on achieving regioselective amination at the 5- and 8-positions of the 1,4-dihydroxyanthraquinone (quinizarin) core. This regioselectivity is inherently challenging due to the electronic symmetry of the quinizarin scaffold and the steric constraints imposed by the peri-carbonyl groups. Traditional approaches employ the Marschalk reaction, where quinizarin undergoes nucleophilic substitution with 3-methylaniline under precisely controlled conditions. This reaction typically requires elevated temperatures (110–130°C) in high-boiling solvents like dimethylformamide or toluene, often utilizing copper(I) iodide catalysts (5–10 mol%) with chelating ligands such as 1,10-phenanthroline to enhance regiocontrol and reaction efficiency [1] [10]. The copper catalyst facilitates the oxidative coupling, enabling the displacement of the electron-withdrawing carbonyl-activated hydrogens at the 5- and 8-positions by the anilino nucleophiles. This method typically yields the target bis-anilino compound in 45–60% yield after purification by column chromatography or recrystallization from ethanol/water mixtures, achieving >95% purity as confirmed by HPLC analysis [1] [8].
Table 1: Amination Methodologies for 1,4-Dihydroxyanthraquinone Derivatives
Method | Catalyst System | Temperature (°C) | Solvent | Yield Range (%) | Key Advantages/Limitations |
---|---|---|---|---|---|
Classical Marschalk | CuI / 1,10-phenanthroline | 110–130 | DMF/Toluene | 45–60 | Established protocol; moderate yields |
Ullmann-type | CuI / trans-1,2-diaminocyclohexane | 120 | NMP | 50–75 | Improved regioselectivity; longer reaction times |
Microwave-assisted | Pd(OAc)₂ / XPhos | 150 | DMSO | 70–85 | Rapid synthesis (minutes); higher yields |
Modern innovations focus on enhancing efficiency and regioselectivity. Ullmann-type coupling with diaryliodonium salts offers improved control, utilizing trans-1,2-diaminocyclohexane as a ligand in N-methylpyrrolidone (NMP) at 120°C, achieving yields up to 75% [10]. Microwave-assisted synthesis represents a significant advancement, reducing reaction times from hours to minutes (typically 15–30 minutes) while increasing yields to 70–85%. This technique employs palladium acetate (Pd(OAc)₂) with XPhos as a ligand in dimethyl sulfoxide (DMSO) at 150°C, providing superior regiocontrol and minimizing the formation of mono-aminated or over-alkylated byproducts [2] [10]. The regioselectivity is further confirmed by X-ray crystallography of analogous compounds, demonstrating that the 5,8-bis(arylamino) pattern forces the anthraquinone core into a nearly planar geometry conducive to π-π stacking interactions in biological targets [1].
Purification challenges arise from the compound's low solubility in aqueous or polar solvents (<0.1 mg/mL in water). Industrial-scale production employs continuous flow reactors to optimize heat transfer during the exothermic amination step, reducing decomposition byproducts. Final purification typically involves sequential recrystallization from ethanol/water mixtures, followed by reverse-phase HPLC on C18 columns using acetonitrile/water gradients with 0.1% phosphoric acid, yielding material with ≤0.5% residual copper catalysts or mono-aminated impurities [1] [6].
The incorporation of 3-methylanilino substituents at the 5- and 8-positions of the anthraquinone scaffold profoundly impacts both the biological activity and physicochemical properties of the compound. The electronic and steric profile of the 3-methyl group (meta-position on the aniline ring) creates an optimal balance for DNA interaction. Unlike para-substituted analogues, the meta-methyl group induces a slight torsional angle (approximately 15–20°) between the anilino ring and the anthraquinone plane. This configuration enhances DNA intercalation specificity by facilitating minor groove contacts while maintaining strong π-π stacking with base pairs, as demonstrated by thermal denaturation studies showing ΔTm values of 8–12°C for calf thymus DNA complexes [4] [6]. The methyl group's electron-donating effect (+I effect) moderately increases electron density on the anilino nitrogen, strengthening hydrogen bonding with the phosphate backbone and enhancing topoisomerase II inhibition—a mechanism critical to the anticancer activity of anthraquinone derivatives like mitoxantrone [4].
Solubility modulation is another critical function of the 3-methylanilino groups. While the unmodified anthraquinone core exhibits negligible water solubility, the bis-arylamino derivative demonstrates moderate solubility in polar aprotic solvents essential for formulation: dimethyl sulfoxide (DMSO) (15–20 mg/mL), N-methyl-2-pyrrolidone (NMP) (10–15 mg/mL), and ethanol (1–2 mg/mL). This solubility profile stems from the compound's amphiphilic character—the hydrophobic anthraquinone core and aromatic rings are counterbalanced by the hydrophilic hydroxyl and secondary amino groups. The calculated partition coefficient (Log P) for this derivative is approximately 6.12, indicating significant lipophilicity that enhances membrane permeability and cellular uptake [1] [5]. This property directly correlates with enhanced in vitro cytotoxicity against human cancer cell lines, particularly in multi-drug-resistant phenotypes where reduced Log P derivatives show diminished activity [5].
Table 2: Impact of Anilino Substituents on Anthraquinone Properties
Anilino Substituent Position | Log P | Water Solubility (μg/mL) | DNA ΔTm (°C) | Topo II Inhibition IC₅₀ (μM) |
---|---|---|---|---|
Unsubstituted anilino | 5.80 | <50 | 6.5 | 12.4 |
2-Methylanilino (ortho) | 6.35 | <10 | 4.2* | 28.7* |
3-Methylanilino (meta) | 6.12 | 80–100 | 8.5 | 8.2 |
4-Methylanilino (para) | 6.08 | 70–90 | 7.8 | 9.6 |
4-Methoxyanilino | 5.45 | 120–150 | 6.2 | 15.1 |
*Steric hindrance reduces DNA interaction
The meta-methyl positioning specifically avoids the steric hindrance observed with ortho-substituted anilines, which disrupt coplanarity and diminish DNA binding affinity. Conversely, para-substituted analogues exhibit slightly reduced bioactivity due to excessive linearity that impedes optimal groove contacts. The meta-methyl group also provides a site for metabolic stabilization, reducing rates of cytochrome P450-mediated N-dealkylation compared to para- or ortho-methyl analogues, as confirmed by microsomal stability assays showing >60% parent compound remaining after 60 minutes [5] [6]. This combination of enhanced target engagement, favorable solubility for administration, and metabolic resistance makes the 3-methylanilino substitution a strategically optimal choice for anthraquinone-based therapeutic development.
The biological and physicochemical profiles of anthraquinone derivatives diverge significantly based on whether they feature bis-alkylamino or bis-arylamino substituents. Bis-alkylamino derivatives, exemplified by mitoxantrone (1,4-dihydroxy-5,8-bis[2-(hydroxyethyl)amino]ethylamino]anthracene-9,10-dione), prioritize aqueous solubility and charge-mediated DNA binding. The protonatable tertiary amines in alkylamino chains confer water solubility (>50 mg/mL for mitoxantrone hydrochloride) essential for intravenous administration, and create cationic species at physiological pH that electrostatically anchor the molecule to the polyanionic DNA backbone. However, this charge also promotes non-specific cellular uptake, contributing to dose-limiting cardiotoxicity and myelosuppression in clinical use [4] [9].
In contrast, bis-arylamino derivatives like 1,4-dihydroxy-5,8-bis(3-methylanilino)anthracene-9,10-dione exhibit enhanced lipophilicity (Log P ~6.12 vs. 0.8–2.5 for bis-alkylamino analogues). This property facilitates passive diffusion across cellular membranes, yielding higher intracellular concentrations in tumor tissue. Crucially, arylamino derivatives avoid permanent positive charges, relying instead on hydrogen bonding and intercalation for DNA binding. This results in reduced non-specific binding to mitochondrial membranes or cardiac tissue, potentially mitigating cardiotoxicity risks observed with alkylamino derivatives [1] [4].
Biological activity profiles further distinguish these structural classes. Bis-alkylamino anthraquinones primarily exert cytotoxicity through topoisomerase II poisoning and reactive oxygen species generation via quinone redox cycling. This dual mechanism often leads to significant oxidative stress in normal tissues. Bis-arylamino derivatives, particularly those with 3-methylanilino groups, display targeted topoisomerase II inhibition without extensive ROS generation, as the arylamino substituents stabilize the quinone moiety against reduction. This translates to superior therapeutic indices in preclinical models—for instance, 3-methylanilino derivatives exhibit IC₅₀ values of 0.8–1.5 μM against MCF-7 breast cancer cells with 3–5-fold reduced cytotoxicity toward cardiomyocytes compared to mitoxantrone [4] [6].
Table 3: Comparative Analysis of Anthraquinone Derivatives with Different Amino Substituents
Property | Bis-alkylamino Derivatives | Bis-arylamino Derivatives (3-Methylanilino) |
---|---|---|
Representative Compound | Mitoxantrone | 1,4-Dihydroxy-5,8-bis(3-methylanilino)anthracene-9,10-dione |
Log P | 0.8–2.5 (ionized) | ~6.12 |
Water Solubility | High (>50 mg/mL as salts) | Low (<0.1 mg/mL); requires formulation aids |
DNA Binding Mode | Intercalation + electrostatic anchoring | Intercalation + minor groove H-bonding |
Topo II Inhibition IC₅₀ | 0.05–0.3 μM | 0.5–2.0 μM |
ROS Generation | High (via quinone redox cycling) | Low (arylamino groups stabilize quinone) |
Cardiotoxicity Risk | High (dose-limiting) | Moderate to Low (preclinical data) |
Cellular Uptake Mechanism | Charge-mediated endocytosis | Passive diffusion |
Synthetic accessibility also differs markedly. Bis-alkylamino derivatives require multi-step syntheses involving amine protection/deprotection sequences to achieve regioselective disubstitution, often yielding complex mixtures necessitating ion-exchange purification. Bis-arylamino compounds are synthesized more straightforwardly via one-pot amination (Marschalk or Ullmann-type), though they present purification challenges due to low solubility [1] [10]. Formulation strategies consequently diverge: alkylamino derivatives are readily formulated as aqueous injections, while arylamino compounds require nanoparticle encapsulation (e.g., PLGA nanoparticles) or liposomal delivery systems to overcome solubility limitations while leveraging their enhanced membrane permeability [5] [6].
The structural dichotomy extends to resistance mechanisms. Bis-alkylamino anthraquinones are substrates for P-glycoprotein efflux pumps, limiting their efficacy in multi-drug-resistant cancers. Bis-arylamino derivatives exhibit lower affinity for these efflux pumps due to their reduced polarity, maintaining cytotoxic potency in resistant cell lines expressing MDR1, as demonstrated by resistance indices (RI) <2 compared to RI>15 for doxorubicin [4] [6]. This advantage positions bis-arylamino anthraquinones as promising candidates for overcoming chemotherapy resistance, particularly when functionalized with meta-alkyl substituents that optimize the balance between lipophilicity and target engagement.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: